molecular formula C13H26N2O B6334922 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one CAS No. 1240564-54-8

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

Cat. No.: B6334922
CAS No.: 1240564-54-8
M. Wt: 226.36 g/mol
InChI Key: SEWVWPDQTJUGNR-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is an organic compound with the molecular formula C13H26N2O It is characterized by the presence of a piperazine ring substituted with an ethyl group and a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one typically involves the reaction of 3-methylpiperazine with 2-ethylhexanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on biological pathways and its interactions with various enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpiperazin-1-yl)hexan-1-one: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    2-Ethyl-1-(4-methylpiperazin-1-yl)hexan-1-one: Similar structure but with a different substitution pattern on the piperazine ring.

Uniqueness

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the ethyl group and the piperazine ring makes it a versatile compound for various applications.

Biological Activity

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2OC_{12}H_{24}N_{2}O, with a molar mass of 212.33 g/mol. The compound features a hexanone backbone with an ethyl group and a piperazine moiety, which is significant for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes, particularly those associated with neurotransmitter pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This modulation can influence several biological pathways relevant to CNS functions, such as mood regulation and neuroprotection.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

  • Neurotransmitter Modulation : The compound is studied for its ability to interact with neurotransmitter receptors, which could lead to therapeutic effects in treating CNS disorders.
  • Antitumor Activity : Similar piperazine derivatives have shown potential in antitumor studies, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiparasitic Activity : A study examining endocyclic nitrogen analogs reported on the structure-activity relationship (SAR) that could inform the development of antiparasitic agents. While specific data on this compound was not highlighted, the findings suggest that structural modifications can significantly impact biological activity .
  • CNS Targeting : As an intermediate in synthesizing pharmaceutical compounds targeting the CNS, this compound's role in developing drugs for conditions like depression or anxiety has been emphasized.

Data Table: Comparative Biological Activity

CompoundEC50 (μM)Biological ActivityReference
This compoundTBDNeurotransmitter modulation
Similar Piperazine DerivativeTBDAntitumor activity
Endocyclic Nitrogen Analog0.23Antiparasitic activity

Properties

IUPAC Name

2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-11(3)10-15/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWVWPDQTJUGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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